4-(Naphthalen-2-yl)aniline
Overview
Description
4-(Naphthalen-2-yl)aniline is an organic compound that consists of an aniline moiety attached to a naphthalene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-(Naphthalen-2-yl)aniline involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes. This method has been shown to be effective in producing the desired compound with good functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the gold(I)-catalyzed cyclization method mentioned above could be adapted for large-scale production due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-(Naphthalen-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate various transformations. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound has a similar naphthalene moiety but differs in its additional functional groups.
4-(Hydroxymethyl)-2-methylindole: Another compound with a similar aromatic structure but different functional groups and reactivity.
Uniqueness
4-(Naphthalen-2-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Biological Activity
4-(Naphthalen-2-yl)aniline, a compound featuring a naphthalene moiety attached to an aniline structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its naphthalene ring system and an amino group, which can influence its biological interactions. The presence of the naphthalene structure often correlates with enhanced biological activities, including antioxidant and anticancer effects.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have utilized the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method to measure the antioxidant capacity of various derivatives. These compounds demonstrated potent free radical scavenging abilities, suggesting their potential utility in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer potential of this compound derivatives has been explored in several studies. For example:
- Study on Anilino-Naphthoquinones : A series of anilino-1,4-naphthoquinone derivatives were synthesized and tested against various cancer cell lines. Some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer activity. This suggests that modifications in the naphthalene structure can enhance cytotoxic effects against cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression and to induce apoptosis in malignant cells. For instance, certain derivatives have shown effective inhibition against EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Anilino-Naphthoquinone A | MCF7 | 1.18 | |
Anilino-Naphthoquinone B | HEPG2 | 0.67 | |
Anilino-Naphthoquinone C | PC-3 | 0.80 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds derived from naphthalene have shown promising activity against various bacterial strains:
- Bacterial Inhibition : Research indicates that certain naphthalene derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of Naphthalene Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Naphthalene Derivative A | S. aureus | 25 | |
Naphthalene Derivative B | E. coli | 62.5 |
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various naphthalene derivatives using different assays, including DPPH and ABTS methods. The results indicated that modifications in substituents on the naphthalene ring could significantly enhance antioxidant activities, making them suitable candidates for further development as health supplements or pharmaceutical agents .
- Cytotoxicity Assays : In another study focusing on the cytotoxic effects of naphthalene-based compounds on cancer cell lines (MCF7 and HCT116), results demonstrated that specific structural modifications led to increased potency compared to traditional chemotherapeutics .
Properties
IUPAC Name |
4-naphthalen-2-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDATXIGLCWITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.